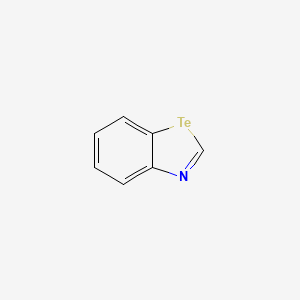![molecular formula C11H5BrClN3O B8626941 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B8626941.png)
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique structure combining a pyrimidine ring with an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 2-chloro-3-formylpyridine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce oxo derivatives .
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Uniqueness: 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine is unique due to its specific combination of a bromophenyl group and a chloro-oxazolo-pyrimidine scaffold, which imparts distinct electronic and steric properties that can be exploited in drug design and development .
Propiedades
Fórmula molecular |
C11H5BrClN3O |
|---|---|
Peso molecular |
310.53 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H5BrClN3O/c12-7-3-1-6(2-4-7)9-15-8-5-14-11(13)16-10(8)17-9/h1-5H |
Clave InChI |
DFMVAHQSURUZBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=CN=C(N=C3O2)Cl)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8626858.png)








![2-methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)propan-1-ol](/img/structure/B8626906.png)


![7-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B8626920.png)

